Cas no 1222011-50-8 (2-Amino-acetonitrile-2,2-d2)
2-Amino-acetonitrile-2,2-d2 Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-acetonitrile-2,2-d2
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- Inchi: 1S/C2H4N2/c3-1-2-4/h1,3H2
- InChI Key: DFNYGALUNNFWKJ-UHFFFAOYSA-N
- SMILES: C([H])([H])(N)C#N
2-Amino-acetonitrile-2,2-d2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A580097-25mg |
2-Amino-acetonitrile-2,2-d2 |
1222011-50-8 | 25mg |
$ 345.00 | 2023-04-19 | ||
| TRC | A580097-50mg |
2-Amino-acetonitrile-2,2-d2 |
1222011-50-8 | 50mg |
$ 620.00 | 2023-04-19 | ||
| TRC | A580097-100mg |
2-Amino-acetonitrile-2,2-d2 |
1222011-50-8 | 100mg |
$ 800.00 | 2023-09-08 | ||
| TRC | A580097-250mg |
2-Amino-acetonitrile-2,2-d2 |
1222011-50-8 | 250mg |
$ 1918.00 | 2023-04-19 |
2-Amino-acetonitrile-2,2-d2 Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Amino-acetonitrile-2,2-d2
Professional Introduction to Compound with CAS No 1222011-50-8 and Product Name: 2-Amino-acetonitrile-2,2-d2
The compound with the CAS number 1222011-50-8 and the product name 2-Amino-acetonitrile-2,2-d2 represents a significant advancement in the field of chemical biology and pharmaceutical research. This deuterated derivative of 2-aminoacetonitrile is particularly valued for its applications in synthetic chemistry, drug development, and metabolic studies. The introduction of deuterium atoms at the 2-position of the molecule not only enhances its stability but also provides a valuable tool for studying reaction mechanisms and metabolic pathways in living systems.
2-Amino-acetonitrile-2,2-d2 is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure allows for selective labeling in molecular probes and imaging agents, making it an indispensable tool in modern biomedical research. The deuterated form is particularly useful in NMR spectroscopy, where it serves as an internal standard to improve the resolution and accuracy of spectral analysis. This capability is crucial for elucidating complex molecular structures and interactions.
In recent years, the demand for deuterated compounds has surged due to their role in developing drugs with improved pharmacokinetic properties. The use of 2-Amino-acetonitrile-2,2-d2 in medicinal chemistry has led to the discovery of novel therapeutic agents with enhanced bioavailability and reduced toxicity. For instance, researchers have leveraged this compound to synthesize deuterated analogs of existing drugs, which exhibit prolonged half-lives and reduced metabolic clearance. Such advancements are pivotal in addressing the growing challenge of drug resistance and improving patient outcomes.
The application of 2-Amino-acetonitrile-2,2-d2 extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its incorporation into synthetic pathways enables the production of high-purity intermediates used in crop protection agents and industrial catalysts. The stability provided by deuterium atoms enhances the longevity of these compounds under various environmental conditions, making them more effective in their respective applications.
Advances in mass spectrometry techniques have further highlighted the importance of 1222011-50-8 and its derivatives. Deuterated compounds like 2-Amino-acetonitrile-2,2-d2 offer superior sensitivity and specificity in mass analysis, allowing researchers to detect trace amounts of substances with high precision. This has opened new avenues in environmental monitoring, food safety analysis, and forensic investigations. The ability to differentiate between deuterated and non-deuterated species provides critical insights into biochemical processes and environmental contamination levels.
The synthesis of 1222011-50-8 involves sophisticated chemical methodologies that ensure high isotopic purity. Techniques such as catalytic hydrogenation and isotopic exchange reactions are employed to achieve the desired deuterium incorporation at the 2-position. These processes require meticulous control over reaction conditions to prevent side reactions and ensure optimal yield. The development of efficient synthetic routes has been a focus of industrial chemists aiming to meet the increasing demand for deuterated compounds.
From a regulatory perspective, the handling and distribution of 1222011-50-8 must adhere to stringent quality standards to ensure safety and efficacy in research applications. Manufacturers must comply with guidelines set by international bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These regulations cover aspects ranging from production methodologies to labeling requirements, ensuring that researchers receive materials that meet rigorous scientific standards.
The future prospects of 1222011-50-8 are promising, with ongoing research exploring its potential in next-generation therapeutics. Innovations in drug design are increasingly incorporating deuterium atoms to modulate drug metabolism and enhance therapeutic effects. Additionally, advancements in computational chemistry are enabling more accurate predictions of how deuterated compounds will behave within biological systems. This synergy between experimental chemistry and computational modeling is poised to accelerate the discovery pipeline for novel pharmaceuticals.
In conclusion, 1222011-50-8 (also known as Product Name: 2-Amino-acetonitrile-2,2-d2) stands as a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique properties make it an invaluable tool for synthetic chemists, biochemists, and medicinal chemists alike. As scientific understanding continues to evolve, the applications of this compound will undoubtedly expand, driving further breakthroughs in health sciences and industrial chemistry.
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